

# Application Notes and Protocols for the Total Synthesis of (-)-Oridonin

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## Compound of Interest

Compound Name: *Odonicin*

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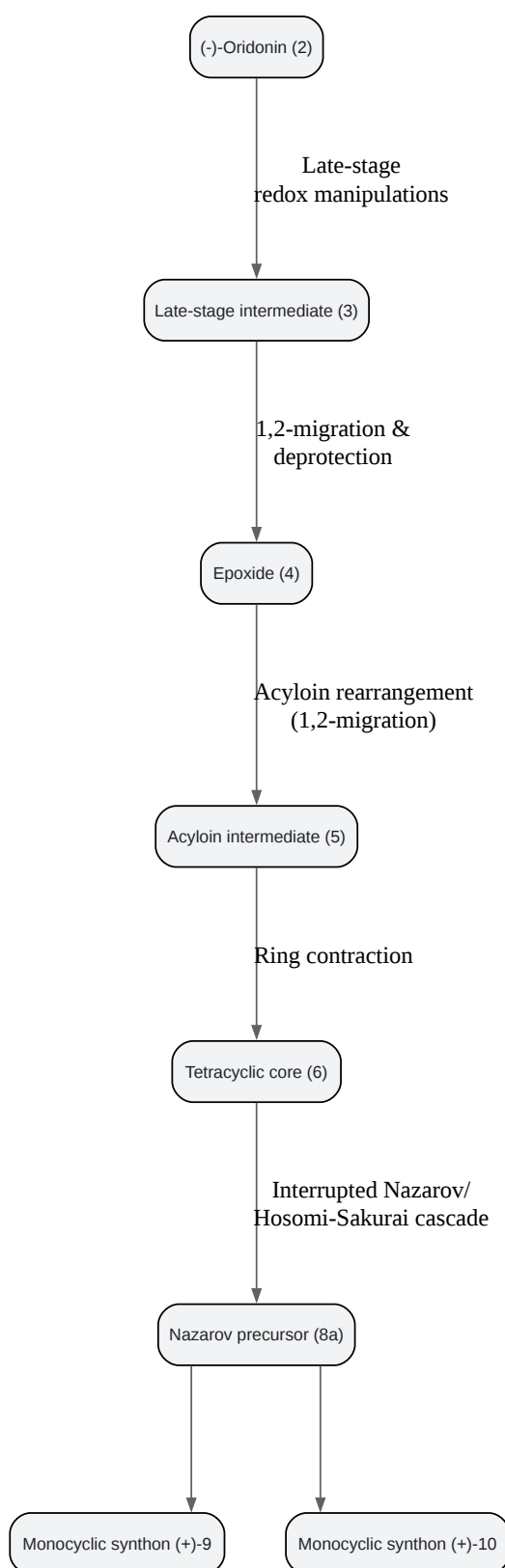
These application notes provide a detailed overview and experimental protocols for the first enantioselective total synthesis of (-)-Oridonin, a potent anti-inflammatory and anticancer natural product. The methodology described herein is based on the groundbreaking work of Luo and coworkers, who achieved the synthesis through a novel interrupted Nazarov reaction.

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Oridonin, an ent-kaurane diterpenoid isolated from *Rabdosia rubescens*, has garnered significant interest for its diverse biological activities. Its complex, highly oxidized, and sterically congested polycyclic skeleton presented a formidable challenge for chemical synthesis.[\[2\]](#) This document aims to provide researchers with the necessary information to understand and potentially replicate this landmark synthesis.

## Retrosynthetic Analysis

The synthetic strategy hinges on a convergent approach, disconnecting the complex structure of (-)-Oridonin back to simpler, achiral starting materials. The key disconnections involve late-stage functional group manipulations and two strategic 1,2-migrations to simplify the carbocyclic core. The central tetracyclic skeleton is envisioned to be constructed via an innovative interrupted Nazarov/Hosomi-Sakurai cascade reaction.

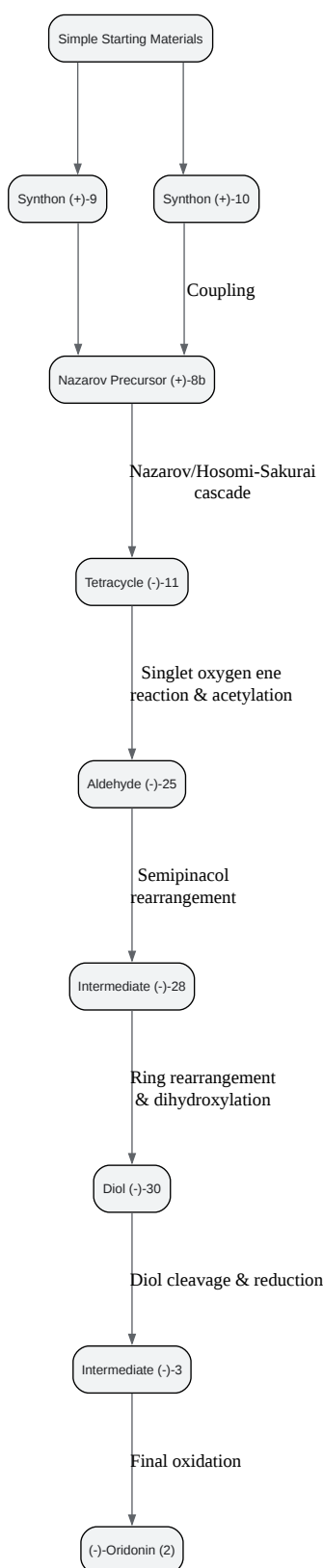


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Figure 1: Retrosynthetic analysis of (-)-Oridonin.

## Overall Synthetic Strategy

The forward synthesis begins with the preparation of two key monocyclic synthons, which are then coupled to form the precursor for the pivotal Nazarov/Hosomi-Sakurai cascade. This cascade reaction efficiently assembles the tetracyclic core of Oridonin. Subsequent ring rearrangements and a series of carefully orchestrated late-stage redox manipulations install the requisite functional groups to complete the total synthesis.



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Figure 2: Overall workflow of the total synthesis of (-)-Oridonin.

## Quantitative Data Summary

The following tables summarize the yields for the key steps in the total synthesis of (-)-Oridonin.

Table 1: Synthesis of Key Fragments

Starting Material	Product	Number of Steps	Overall Yield
Commercially available materials	Synthon (+)-9	6	15%
Commercially available materials	Synthon (+)-10	7	13%

Table 2: Key Transformations and Yields

Reaction Step	Reactant(s)	Product	Yield
Coupling and Oxidation	(+)-9 and (+)-10	(+)-8b	61% (2 steps)
Nazarov/Hosomi-Sakurai Cascade & Ene Reaction	(+)-8b	(-)-25	43% (2 steps)
Semipinacol Rearrangement	(-)-25	(-)-28	70%
Ring Rearrangement	(-)-28	Ketone (31)	57%
Dihydroxylation	Enone (29)	Diol (30)	70% (2 steps)
Diol Cleavage and Reduction	Ketone (31)	(-)-3	69% (2 steps)
Final Oxidation	(-)-3	(-)-Oridonin (2)	47%

## Experimental Protocols

The following are detailed methodologies for the key experiments in the total synthesis of (-)-Oridonin.

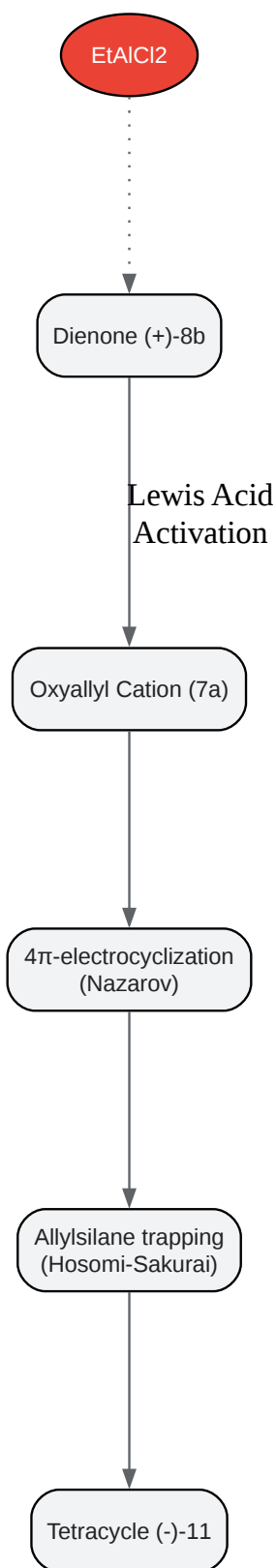
## Protocol 1: Synthesis of Nazarov Precursor (+)-8b

This protocol describes the coupling of synthons (+)-9 and (+)-10, followed by oxidation to yield the dienone precursor for the Nazarov cyclization.

- Coupling of (+)-9 and (+)-10:
  - To a solution of vinyl bromide (+)-9 in a mixture of Et<sub>2</sub>O and THF at -78 °C, add t-BuLi.
  - After stirring, add a solution of aldehyde (+)-10.
  - The reaction mixture is stirred until completion and then quenched.
  - The crude product, a pair of diastereomeric secondary alcohols, is purified by column chromatography.
- Oxidation to (+)-8b:
  - To a solution of the secondary alcohols in DMF at 0 °C, add pyridinium dichromate (PDC).
  - The reaction is stirred until the starting material is consumed.
  - The reaction is worked up and the crude product is purified by flash chromatography to afford (+)-8b.
  - Yield: 61% over two steps.

## Protocol 2: Interrupted Nazarov/Hosomi-Sakurai Cascade

This is the key strategic step for the construction of the tetracyclic core of Oridonin.



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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. [hpc.pku.edu.cn](https://hpc.pku.edu.cn) [[hpc.pku.edu.cn](https://hpc.pku.edu.cn)]
- 3. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 4. [PDF] Total Synthesis of (-)-Oridonin: An Interrupted-Nazarov Approach. | Semantic Scholar [[semanticscholar.org](https://www.semanticscholar.org)]
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## Contact

Address: 3281 E Guasti Rd

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